molecular formula C14H19N5O2 B1482967 benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate CAS No. 2097965-19-8

benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

Cat. No.: B1482967
CAS No.: 2097965-19-8
M. Wt: 289.33 g/mol
InChI Key: JDNUZUNOKNVIEX-UHFFFAOYSA-N
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Description

Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid and benzyl alcohol .


Synthesis Analysis

Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines .


Molecular Structure Analysis

The molecular formula of benzyl carbamate is C8H9NO2 . The 3D structure of similar compounds can be viewed using specific software .


Chemical Reactions Analysis

Benzyl carbamate is used in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .


Physical and Chemical Properties Analysis

Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . Its melting point is 88 °C .

Scientific Research Applications

Peptide Synthesis and Chemical Characterization

Benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate and its derivatives have been utilized in the synthesis of peptides, mimetics, and conjugates due to their role as powerful acylating agents. For instance, Küçükbay & Buğday (2014) described the synthesis and characterization of new benzyl carbamate derivatives that serve as intermediates for preparing peptides and their mimetics. This research underscores the compound's utility in advancing peptide synthesis methodologies, providing a foundation for the development of novel therapeutics and biomaterials (Hasan Küçükbay & Nesrin Buğday, 2014).

Antibacterial and Antifungal Activities

Research into the biological activities of this compound derivatives has revealed moderate antibacterial and antifungal properties. Rajasekaran, Murugesan, & Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles and evaluated their in vitro antibacterial and antifungal activity, indicating moderate efficacy against Bacillus subtilis and Candida albicans. These findings open avenues for further exploration into antimicrobial agents, highlighting the potential of triazole derivatives in combating infectious diseases (A. Rajasekaran, S. Murugesan, & K. Anandarajagopal, 2006).

Anticonvulsant Activity

The aforementioned study also found that certain derivatives exhibited excellent anticonvulsant activity, suggesting a promising area of research for the development of new antiepileptic drugs. This underscores the compound's potential in neurological research, where novel treatments for seizure disorders are in continuous demand.

Antimicrobial Screening

Further elaborating on the antimicrobial potential, Shaikh et al. (2014) synthesized a series of derivatives and screened them for antibacterial activity against a range of bacteria, including Gram-positive and Gram-negative strains. Some compounds showed significant antimicrobial activity, pointing to the potential for developing new antibacterial agents. This research highlights the versatility of this compound derivatives in addressing resistant bacterial infections (M. Shaikh, G. Jadhav, R. Kale, Asha V. Chate, D. Nagargoje, & C. Gill, 2014).

Properties

IUPAC Name

benzyl N-[1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-11(8-19-9-13(7-15)17-18-19)16-14(20)21-10-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10,15H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNUZUNOKNVIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=N1)CN)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
Reactant of Route 2
benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
Reactant of Route 6
benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

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